

Spectroscopic Profile of 1-Boc-6-cyanoindole: A Technical Guide

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Compound of Interest

Compound Name: 1-Boc-6-cyanoindole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 6-cyano-1H-indole-1-carboxylate, commonly known as **1-Boc-6-cyanoindole**. This document consolidates predicted spectroscopic data, detailed experimental protocols for its characterization, and a workflow for its synthesis and analysis, serving as a vital resource for its application in research and development.

Molecular Structure and Properties

Property	Value
Chemical Name	tert-Butyl 6-cyano-1H-indole-1-carboxylate
Common Name	1-Boc-6-cyanoindole
CAS Number	889676-34-0[1][2]
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂ [1]
Molecular Weight	242.27 g/mol [1]

Spectroscopic Data Summary

Specific experimental data for **1-Boc-6-cyanoindole** was not available in published literature or chemical supplier databases at the time of this guide's compilation. The data presented below

is predicted based on the analysis of its constituent functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.10	s	H-7
~7.70	d	H-4
~7.65	d	H-2
~7.40	dd	H-5
~6.60	d	H-3
1.65	s	$\text{C}(\text{CH}_3)_3$ (Boc)

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~149.5	C=O (Boc)
~137.0	C-7a
~130.0	C-3a
~128.5	C-5
~127.0	C-2
~125.0	C-4
~120.0	C-7
~119.0	C \equiv N
~107.0	C-6
~106.0	C-3
~84.0	C(CH ₃) ₃ (Boc)
~28.0	C(CH ₃) ₃ (Boc)

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorptions (Solid Phase, ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230 - 2210	Strong, Sharp	C \equiv N stretch (Nitrile)
~1730 - 1710	Strong	C=O stretch (Boc carbonyl)
~3100 - 3000	Medium	Aromatic C-H stretch
~2980 - 2950	Medium	Aliphatic C-H stretch (Boc)
~1600 - 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~1370, ~1250, ~1160	Strong	C-O and C-N stretches (Boc group)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (ESI+)

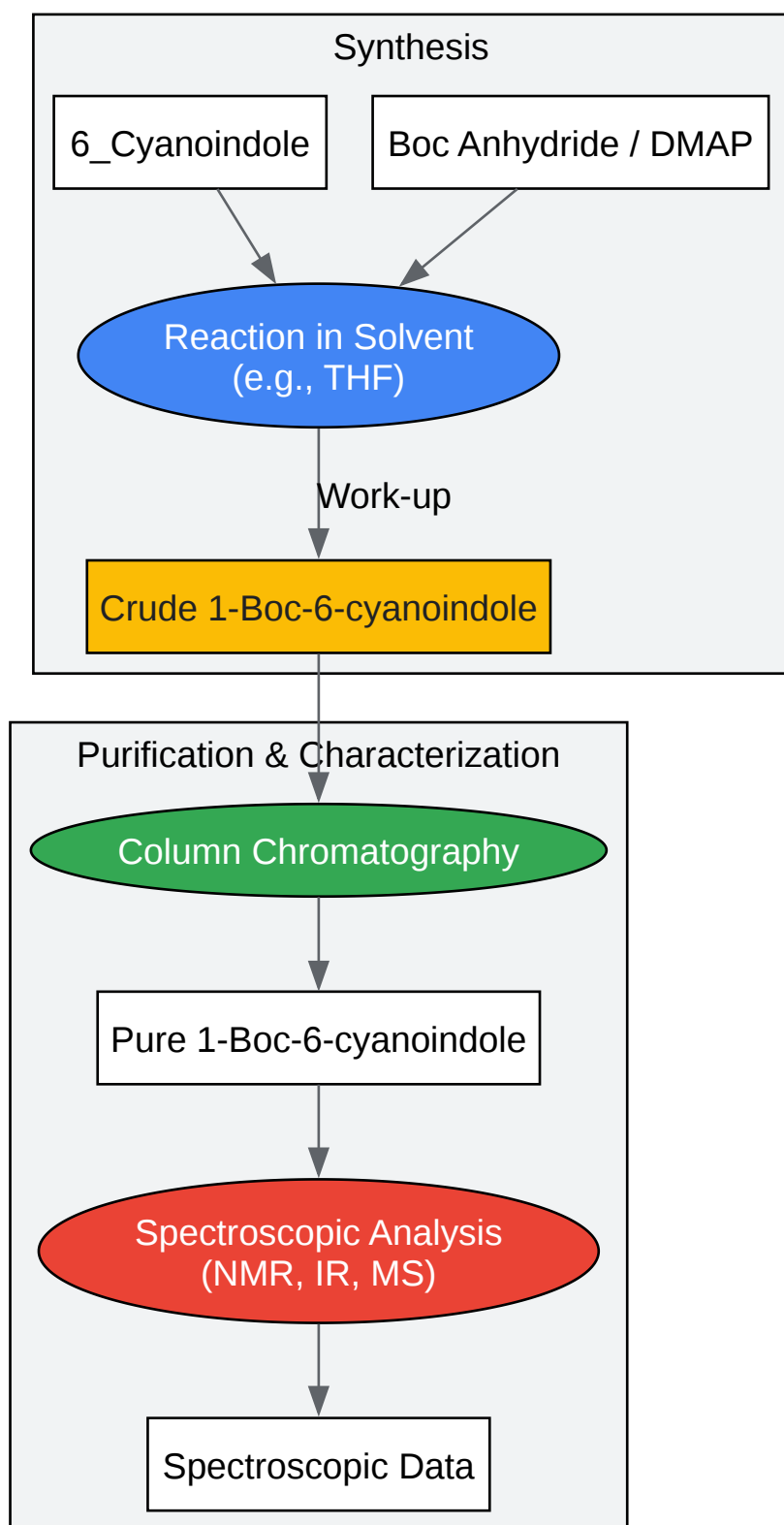
m/z	Relative Intensity (%)	Assignment
243.11	High	$[M+H]^+$ (Molecular Ion)
187.07	Medium	$[M - C_4H_8 + H]^+$ (Loss of isobutylene)
169.06	Medium	$[M - C_4H_8 - H_2O + H]^+$
143.06	High	$[M - Boc + H]^+$ (Loss of Boc group)

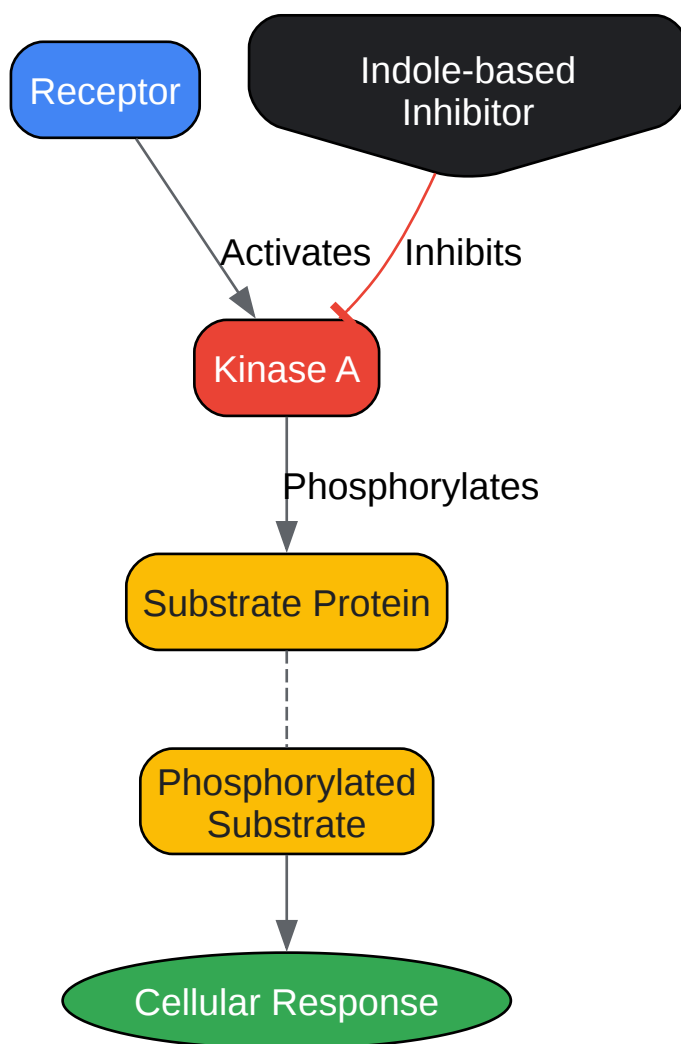
Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization for specific instrumentation and sample concentrations.

Synthesis and Purification Workflow

The synthesis of **1-Boc-6-cyanoindole** typically involves the protection of the indole nitrogen of 6-cyanoindole with a tert-butoxycarbonyl (Boc) group.





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References

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